![molecular formula C13H15NO5 B12597206 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid CAS No. 614760-53-1](/img/structure/B12597206.png)
4-[2-tert-Butoxy(oxo)acetamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-tert-Butoxy(oxo)acetamido]benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid core substituted with a tert-butoxy group and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butyl oxoacetate and acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tert-butoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[2-tert-Butoxy(oxo)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
4-acetamidobenzoic acid: Similar structure but lacks the tert-butoxy group.
4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: Contains a pyridinyl group instead of a benzoic acid core.
Uniqueness: 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid is unique due to the presence of both tert-butoxy and acetamido groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
614760-53-1 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C13H15NO5/c1-13(2,3)19-12(18)10(15)14-9-6-4-8(5-7-9)11(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
NOBNEIRVDVMHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
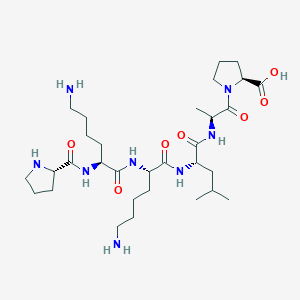
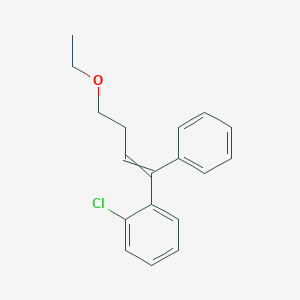
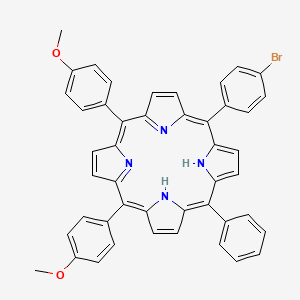
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
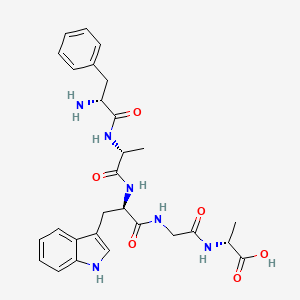

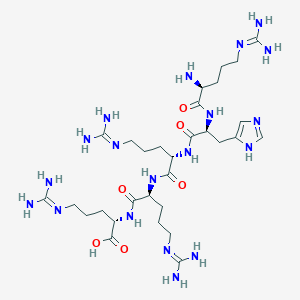
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
